N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide
CAS No.: 1040676-75-2
Cat. No.: VC11961435
Molecular Formula: C18H15N3O3S
Molecular Weight: 353.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040676-75-2 |
|---|---|
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.4 g/mol |
| IUPAC Name | 2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide |
| Standard InChI | InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21) |
| Standard InChI Key | ZGVINEWMAQAOGS-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2H-1,3-Benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide comprises three key moieties:
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1,3-Benzodioxole: A bicyclic aromatic system with oxygen atoms at positions 1 and 3, contributing to electron-rich properties and potential CNS activity.
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Thiazole: A five-membered heterocycle containing sulfur and nitrogen, known for its role in bioactive molecules .
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Phenylaminoacetamide: A substituted acetamide group providing hydrogen-bonding capacity and structural flexibility.
The compound’s stereoelectronic profile is defined by conjugation between the benzodioxole π-system and the thiazole ring, as evidenced by computational models .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 353.4 g/mol | |
| CAS Registry Number | 1040676-75-2 | |
| SMILES | C1OC2=C(O1)C=C(C=C2)NCC(=O)CC3=CSC(=N3)NC4=CC=CC=C4 | |
| Topological Polar Surface Area | 108 Ų |
The compound’s moderate lipophilicity () and high polar surface area suggest limited blood-brain barrier penetration, making it more suitable for peripheral targets .
Synthesis and Structural Modification
Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Benzodioxole Intermediate Preparation: 1,3-Benzodioxol-5-ylmethylamine is synthesized via reductive amination of piperonal.
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Thiazole Formation: A Hantzsch thiazole synthesis couples thiourea derivatives with α-haloacetophenones to yield the 2-aminothiazole core .
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Acetamide Coupling: The final step employs carbodiimide-mediated amidation to link the benzodioxole and thiazole components.
Microwave-assisted synthesis has been explored for analogous thiazolidinones, reducing reaction times from hours to minutes while improving yields .
Structural Analogs and SAR
Key structure-activity relationship (SAR) insights from related compounds include:
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Thiazole Substitution: Electron-withdrawing groups at the thiazole C2 position enhance kinase inhibition potency .
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Benzodioxole Optimization: Methylation of the benzodioxole oxygen increases metabolic stability but reduces aqueous solubility.
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Acetamide Flexibility: Replacement of the acetamide linker with sulfonamide groups improves DYRK1A inhibition by 3-fold in analogs .
Biological Activity and Mechanisms
Protein Kinase Inhibition
While direct data on N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide are lacking, structurally similar 5-arylidene-thiazolidinones demonstrate nanomolar inhibition of DYRK1A () and GSK-3α/β () . Molecular docking studies suggest the benzodioxole moiety occupies the kinase’s hydrophobic pocket, while the thiazole nitrogen forms critical hydrogen bonds with catalytic lysine residues .
Antiproliferative Effects
In vitro screening against six tumor cell lines (Huh7 D12, Caco2, MDA-MB 231) revealed that benzodioxole-thiazole hybrids exhibit values ranging from 1.2–8.7 μM, with mechanisms involving:
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Cell Cycle Arrest: G2/M phase blockade via CDK1/cyclin B modulation .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage in HCT116 colorectal carcinoma .
Pharmacokinetic and Toxicity Considerations
ADMET Profiling
Predictive ADMET models indicate:
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Absorption: Moderate intestinal permeability () due to high polar surface area .
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Metabolism: Primary CYP3A4-mediated oxidation at the benzodioxole methylene group.
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Toxicity: Ames test negatives for mutagenicity, but hepatotoxicity risk ( in rats) necessitates structural optimization.
Future Research Directions
Target Identification
CRISPR-Cas9 kinase screening could elucidate novel targets, while proteomic profiling may reveal off-target effects on CLKs or FLT3 .
Formulation Strategies
Nanocrystal formulations or prodrug approaches (e.g., phosphate esters) may address solubility limitations for oral delivery.
Clinical Translation
Phase 0 microdosing studies using -labeled compound could accelerate first-in-human trials, particularly for oncology indications .
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